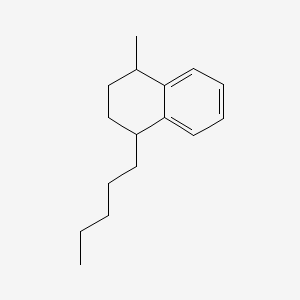

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene

Beschreibung

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene is a tetrahydronaphthalene derivative with a methyl group at position 1 and a pentyl group at position 4. The parent structure, 1,2,3,4-tetrahydronaphthalene (tetralin, C₁₀H₁₂), consists of a partially hydrogenated naphthalene ring, offering a balance between aromaticity and cyclohexane-like flexibility . The addition of alkyl substituents like methyl and pentyl modifies its physicochemical properties, such as lipophilicity, boiling point, and solubility.

Eigenschaften

CAS-Nummer |

61761-57-7 |

|---|---|

Molekularformel |

C16H24 |

Molekulargewicht |

216.36 g/mol |

IUPAC-Name |

1-methyl-4-pentyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C16H24/c1-3-4-5-8-14-12-11-13(2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |

InChI-Schlüssel |

FFEWGVFAPOXQDW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1CCC(C2=CC=CC=C12)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Selective Hydrogenation of Alkylated Naphthalenes

This method starts with an alkylated naphthalene precursor, such as 1-methyl-4-pentylnaphthalene, which undergoes partial hydrogenation to reduce the aromatic ring selectively to the tetrahydro form.

- Catalysts: Commonly used catalysts include palladium, platinum, or nickel-based catalysts under controlled hydrogen pressure.

- Solvents: Non-polar solvents such as toluene or cyclohexane are preferred to maintain solubility and control reaction rates.

- Conditions: Mild temperatures (50–100 °C) and moderate hydrogen pressures (1–5 atm) are employed to avoid over-reduction to decahydronaphthalene.

- Outcome: The reaction yields 1,2,3,4-tetrahydro derivatives with retention of alkyl substituents.

Alkylation of Tetrahydronaphthalene Intermediates

Alternatively, the tetrahydronaphthalene core can be synthesized first, followed by regioselective alkylation at the 1 and 4 positions.

- Starting Material: 1,2,3,4-tetrahydronaphthalene or 1-methyltetralin.

- Alkylation Reagents: Alkyl halides or Grignard reagents corresponding to the pentyl group.

- Catalysts: Lewis acids such as aluminum chloride or nickel-phosphine complexes facilitate Friedel-Crafts type alkylation.

- Reaction Conditions: Controlled temperature (often 0–50 °C) to minimize polyalkylation and rearrangements.

- Purification: Chromatographic techniques or recrystallization to isolate the desired monoalkylated product.

Detailed Preparation Method from Literature and Patents

Preparation via Grignard Reaction and Nickel-Phosphine Catalysis

A recent patent (CN107266282B) describes a method relevant to alkylation of naphthalene derivatives that can be adapted for preparing 1,2,3,4-tetrahydro-1-methyl-4-pentylnaphthalene:

| Step | Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | React 1,4-dihalonaphthalene with methyl magnesium halide (Grignard reagent) | Inert atmosphere, 95–105 °C, nickel-phosphine catalyst (e.g., bis(triphenylphosphine)nickel dichloride) | High yield, selective methylation |

| 2 | Subsequent alkylation with pentyl Grignard reagent or pentyl halide under similar catalytic conditions | Controlled temperature, inert atmosphere | High purity product obtained |

| 3 | Partial hydrogenation of the aromatic ring to tetrahydro form | Hydrogen gas, Pd or Ni catalyst, mild temperature and pressure | Selective tetrahydro product |

- Solvents: Hexane, toluene, or tetrahydrofuran (THF) are used depending on reagent solubility.

- Purification: Extraction with petroleum ether and water, followed by distillation and recrystallization.

- Analytical Techniques: NMR, MS, and HPLC confirm structure and purity.

Oxidation and Reduction Sequence

Another approach involves oxidation of alkylated naphthalene intermediates to ketones or anhydrides, followed by reduction:

| Step | Description | Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Reaction of alkylated naphthalene with phthalic anhydride to form an intermediate (e.g., isoindoline-1,3-dione derivative) | Phthalic anhydride, triethylamine, heating | 77% yield, 98.4% purity | |

| 2 | Oxidation with potassium permanganate to form ketone intermediates | KMnO4, aqueous conditions, ice bath quench | Controlled oxidation | |

| 3 | Reduction under chiral catalyst conditions (e.g., (R)-2-methyl-CBS-oxazaborolidine) | Mild temperature, organic solvents | Stereoselective reduction to tetrahydro compound |

This method allows for stereochemical control and high purity of the tetrahydro product.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Grignard Alkylation + Hydrogenation | 1,4-dihalonaphthalene | Methyl MgX, Pentyl MgX | Ni-phosphine complex | 95–105 °C, inert gas | High (>75%) | High (>98%) | Industrially scalable, mild conditions |

| Oxidation-Reduction Sequence | Alkylated naphthalene | Phthalic anhydride, KMnO4 | (R)-2-methyl-CBS-oxazaborolidine | Heating, ice bath quench | Moderate (~77%) | High (98.4%) | Stereoselective, suitable for chiral synthesis |

| Direct Hydrogenation of Alkylated Naphthalene | 1-methyl-4-pentylnaphthalene | H2 gas | Pd, Pt, or Ni | 50–100 °C, 1–5 atm H2 | Variable | Variable | Requires careful control to avoid over-reduction |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): Used to confirm substitution pattern and ring saturation.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Monitors reaction completion and product purity.

- Thin Layer Chromatography (TLC): Quick monitoring of reaction progress.

- Extraction and Recrystallization: Common purification steps using petroleum ether and ethyl acetate.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas (H2) in Gegenwart eines Katalysators durchgeführt werden, um die Verbindung weiter zu hydrieren.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, wobei Substituenten wie Halogene oder Nitrogruppen mit Reagenzien wie Halogenen (Cl2, Br2) oder Nitriermitteln (HNO3/H2SO4) eingeführt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: KMnO4 in einem alkalischen Medium oder CrO3 in Essigsäure.

Reduktion: H2-Gas mit Pd/C oder PtO2 als Katalysatoren.

Substitution: Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators wie AlCl3.

Hauptprodukte, die gebildet werden:

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Vollständig hydrierte Derivate.

Substitution: Halogenierte oder nitrierte Derivate.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalen hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und analgetische Wirkungen.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.

Wirkmechanismus

Der Wirkmechanismus von 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalen beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-pentylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene with structurally related tetrahydronaphthalene derivatives:

Functional Group and Reactivity Differences

- Alkyl vs. Aromatic Substituents: The methyl and pentyl groups in the target compound enhance lipophilicity compared to phenyl-substituted analogs (e.g., 1-phenyltetralin), making it more suitable for non-polar solvents or hydrophobic matrices .

- Reactivity : Unlike derivatives with carboxylic acid or carboxamide groups (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid), the alkyl substituents in the target compound reduce hydrogen-bonding capacity, favoring reactions like hydrogenation or alkylation over nucleophilic substitutions .

Research Findings and Data Gaps

- Synthetic Routes : Alkyl-substituted tetrahydronaphthalenes are typically synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of naphthalene derivatives, though specific methods for the target compound require further study .

- Data Limitations : Experimental data on boiling points, solubility, and toxicity of this compound are scarce, necessitating extrapolation from analogs .

Biologische Aktivität

1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene (THMPN) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of THMPN, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 61761-57-7 |

| Molecular Formula | C15H22 |

| Molecular Weight | 218.34 g/mol |

Structure

The structure of THMPN features a naphthalene core with a tetrahydro group and a pentylnaphthalene side chain, contributing to its unique properties and biological interactions.

Antimicrobial Properties

Recent studies have shown that THMPN exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Effects

THMPN has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Activity

Emerging research highlights the neuroprotective effects of THMPN. Animal models of neurodegenerative diseases have shown that THMPN can reduce oxidative stress markers and improve cognitive function. This is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of THMPN against common pathogens.

- Method : Disc diffusion method was employed to assess the inhibition zones.

- Results : THMPN showed significant inhibition against S. aureus (12 mm) and E. coli (10 mm) compared to control groups.

- : THMPN has potential as a natural antimicrobial agent.

-

Inflammation Model Study

- Objective : To investigate the anti-inflammatory effects in LPS-induced macrophages.

- Method : ELISA assays were used to measure cytokine levels.

- Results : A reduction in TNF-α by 40% was observed at 100 µM concentration.

- : Supports THMPN's role in managing inflammatory responses.

-

Neuroprotection Study

- Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.

- Method : Behavioral tests and biochemical assays were performed.

- Results : Improved memory retention and reduced amyloid plaque formation were noted.

- : THMPN may offer protective benefits in neurodegenerative conditions.

The biological activity of THMPN can be attributed to several mechanisms:

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, THMPN reduces the expression of inflammatory cytokines.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in neuronal cells.

Q & A

Q. How can researchers accurately determine the thermochemical properties of 1,2,3,4-Tetrahydro-1-methyl-4-pentylnaphthalene?

Methodological Answer: Utilize reaction thermochemistry data from the NIST Chemistry WebBook, which provides validated thermodynamic parameters (e.g., enthalpy, entropy) through controlled experimental setups. Computational tools like Gaussian or DFT simulations can supplement experimental data to predict stability and reactivity under varying conditions .

Q. What are the recommended methodologies for conducting a comprehensive literature review on the toxicological effects of this compound?

Methodological Answer: Follow the ATSDR framework, which includes systematic searches in PubMed, TOXCENTER, and regulatory databases using CAS numbers, synonyms, and MeSH terms. Prioritize peer-reviewed studies, translate critical non-English papers, and validate non-peer-reviewed data through expert panels to ensure reliability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Implement hazard controls based on safety data sheets (SDS), including proper ventilation, PPE (gloves, goggles), and spill containment procedures. Store in inert, airtight containers away from ignition sources, and follow disposal guidelines for aromatic hydrocarbons .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental persistence of this compound?

Methodological Answer: Conduct biodegradation studies under aerobic/anaerobic conditions using OECD 301/302 guidelines. Monitor transformation products via GC-MS and quantify partitioning coefficients (e.g., log Kow) to predict bioaccumulation potential. Environmental fate models (EPI Suite) can simulate degradation pathways and half-lives in soil/water systems .

Q. What strategies are effective in resolving contradictions in reported toxicological data across different studies?

Methodological Answer: Apply meta-analysis techniques to harmonize datasets, adjusting for variables like exposure routes (oral, dermal) and species-specific responses. Validate conflicting results using in vitro assays (e.g., CYP450 metabolism studies) and cross-reference with ATSDR’s weight-of-evidence criteria for hazard identification .

Q. What are the critical considerations for synthesizing derivatives of this compound for pharmaceutical applications?

Methodological Answer: Optimize regioselectivity in alkylation or hydrogenation reactions by controlling catalyst choice (e.g., Pd/C for selective reduction) and solvent polarity. Characterize derivatives using NMR and X-ray crystallography to confirm stereochemistry, and evaluate pharmacokinetic properties (e.g., LogP, PSA) to assess drug-likeness .

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR, IR) for structural elucidation?

Methodological Answer: Cross-validate spectral assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns. Collaborate with shared databases (NIST) to benchmark against authenticated reference standards .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

Methodological Answer: Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL thresholds, and use ANOVA with post-hoc tests (Tukey’s HSD) to compare systemic effects (e.g., hepatic, renal) across exposure groups. Bayesian hierarchical models can account for interspecies variability in mechanistic studies .

Q. How can computational modeling enhance the prediction of this compound’s interaction with biological targets?

Methodological Answer: Employ molecular docking (AutoDock Vina) to screen against receptor libraries (e.g., PPAR-γ, AhR) and identify binding affinities. MD simulations (GROMACS) can assess stability of ligand-receptor complexes over time, while QSAR models predict toxicity endpoints based on structural descriptors .

Tables for Key Data Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.